Enterocin
Description
Properties
CAS No. |
59678-46-5 |
|---|---|
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |
InChI Key |
CTBBEXWJRAPJIZ-VHPBLNRZSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enterocin vulgamycin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a complex series of enzymatic reactions. The biosynthesis starts with the activation of benzoic acid or phenylalanine, followed by a series of Claisen condensations and enzymatic modifications . The key enzymes involved include EncM, which catalyzes a Favorskii-like rearrangement, and EncN, which facilitates the ATP-dependent transfer of benzoate to the acyl carrier protein .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Enterococcus strains under controlled conditions. The fermentation process is optimized for maximum yield, followed by purification steps such as ammonium sulfate precipitation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Enterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antibacterial activity and stability.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Typically employs reducing agents such as sodium borohydride.
Substitution: Commonly uses nucleophiles like hydroxide ions under basic conditions.
Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial properties .
Scientific Research Applications
Food Preservation
Enterocins are widely recognized for their efficacy as natural preservatives in food products. Their ability to inhibit pathogenic bacteria makes them valuable in extending shelf life and ensuring food safety.
Case Study: Enterocin RM6 in Dairy Products
A study characterized this compound RM6 from Enterococcus faecalis, demonstrating its effectiveness against Listeria monocytogenes in cottage cheese. The this compound caused a 4-log reduction in L. monocytogenes populations within 30 minutes at a concentration of 80 AU/mL, showcasing its potential as a biopreservative in dairy products .
Table 1: Efficacy of this compound RM6 against Pathogens
| Pathogen | Reduction (log CFU/g) | Treatment Time (min) |
|---|---|---|
| Listeria monocytogenes | 4 | 30 |
| Bacillus cereus | Not specified | Not specified |
| Methicillin-resistant Staphylococcus aureus | Not specified | Not specified |
Antimicrobial Activity Against Pathogens
Enterocins exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making them suitable candidates for alternative therapies to antibiotics.
Case Study: Synthetic Enterocins Against Clostridium perfringens
Research on synthetic enterocins A, B, P, SEK4, and L50 revealed that these compounds displayed significant antimicrobial activity against Clostridium perfringens. Combinations of these enterocins demonstrated synergistic effects, enhancing their efficacy compared to single treatments. This suggests that enterocins could serve as effective alternatives to traditional antibiotics in the poultry industry .
Table 2: Antimicrobial Efficacy of Synthetic Enterocins
| This compound Combination | Activity Against C. perfringens | Synergistic Effect |
|---|---|---|
| L50A + L50B | High | Yes |
| EntA + L50A | Moderate | Partial |
| EntP + L50B | High | Yes |
Healthcare Applications
Beyond food safety, enterocins are being explored for therapeutic applications due to their antibacterial properties.
Case Study: this compound AS-48
This compound AS-48 has shown promise in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity includes inhibition of pathogens such as Staphylococcus aureus and Listeria monocytogenes, making it a candidate for developing new antimicrobial therapies .
Biopreservation in Fermented Foods
Enterocins are also utilized in the fermentation process of various foods, enhancing the safety and quality of products like yogurt and cheese.
Case Study: this compound E-760
The isolation of this compound E-760 demonstrated its thermostability and effectiveness against multiple pathogens during yogurt production. The addition of this compound resulted in significant reductions in pathogenic bacterial counts, thereby improving the safety profile of fermented dairy products .
Environmental Applications
Recent studies have indicated that enterocins can be applied in agricultural settings to combat plant pathogens, thus promoting sustainable farming practices.
Case Study: Pantoea agglomerans with this compound
Research has highlighted the use of Pantoea agglomerans, which produces this compound-like substances, as an antagonist against various plant pathogens. This biocontrol strategy can potentially reduce reliance on chemical pesticides .
Mechanism of Action
Enterocin exerts its antibacterial effects by disrupting the cell membrane of target bacteria. This disruption leads to the dissipation of membrane potential, loss of internal ATP, and ultimately cell death . The molecular targets include membrane-bound proteins and lipids, which are essential for bacterial survival .
Comparison with Similar Compounds
Comparison with Similar Bacteriocins
Structural and Genetic Features
Enterocin A vs. This compound B vs. Pediocin PA-1
- Sequence Homology : this compound A (EntA) shares high homology with Pediocin PA-1, particularly in hydrophobic (e.g., Val¹⁵, Trp³³) and charged residues (e.g., Lys⁴³). This compound B (EntB) has lower homology but retains functional similarities .
- Molecular Size : EntA (712 residues) is significantly smaller than EntB (2125 residues). Both lack disulfide bonds despite possessing surface cysteine residues, unlike Pediocin PA-1, which forms disulfide-stabilized β-sheets critical for its hairpin conformation .
- 3D Structure : EntA and Pediocin PA-1 adopt globular shapes, while EntB has a more charged, elongated structure. Divercin V41, a Pediocin homolog, is linear in contrast to Pediocin’s globularity, which may explain its lack of anti-tumor activity .
Table 1: Structural Comparison of Enterocins and Pediocin
| Bacteriocin | Residues | Key Motifs/Features | Disulfide Bonds | 3D Shape |
|---|---|---|---|---|
| This compound A | 712 | YGNGVXC (Class IIa motif) | No | Globular |
| This compound B | 2125 | Lacks YGNGVXC motif | No | Elongated |
| Pediocin PA-1 | 62 | YGNGVXC, two disulfide bonds | Yes | Globular |
| Divercin V41 | ~60 | High homology to Pediocin | No | Linear |
| This compound AS-48 | 70 | Circular (head-to-tail bond) | No | Compact globule |
Leaderless Bacteriocins: this compound DD14
This compound DD14 is a two-peptide leaderless bacteriocin (LLB) composed of EntDD14A and EntDD14B. Unlike most bacteriocins, LLBs lack N-terminal leader peptides and rely on atypical transport systems (e.g., ABC transporters) for secretion . This structural simplicity may enhance stability under harsh conditions but limits their spectrum compared to leader-dependent variants like EntA .
Circular Bacteriocins: this compound AS-48
This compound AS-48 is a 70-residue circular bacteriocin with five α-helical domains stabilized by a head-to-tail peptide bond. Its compact globular structure enables membrane insertion and pore formation, conferring resistance to proteases and heat (stable at 100°C for 15 minutes) . In contrast, linear bacteriocins like Pediocin PA-1 depend on secondary structures stabilized by disulfide bonds .
Functional and Mechanistic Differences
Antimicrobial Spectrum
- Class IIa Enterocins (EntA, EntP): Strong antilisterial activity due to the YGNGVXC motif. EntA inhibits Listeria at nanomolar concentrations .
- This compound B : Despite lacking the YGNGVXC motif, it exhibits antilisterial activity comparable to Class IIa bacteriocins, possibly through hydrophobic interactions .
- This compound AS-48 : Broad activity against Gram-positive bacteria (e.g., Bacillus cereus) and Gram-negative pathogens (e.g., Salmonella enterica) when combined with membrane-disrupting agents .
Synergistic Effects
Table 2: Functional Comparison of Enterocins
| Bacteriocin | Key Targets | Stability (Heat/Proteases) | Synergistic Partners |
|---|---|---|---|
| This compound A | Listeria, Staphylococcus | Moderate | This compound B, Pediocin PA-1 |
| This compound AS-48 | Gram-positive, Gram-negative* | High | EDTA, high-pressure |
| This compound DD14 | Lactobacillus, Clostridium | High | None reported |
| Divercin V41 | Listeria | Moderate | None |
*Gram-negative activity requires outer membrane permeabilizers.
Biological Activity
Enterocins are a group of bacteriocins produced by Enterococcus species, primarily known for their antimicrobial properties against various pathogenic microorganisms. This article delves into the biological activity of enterocins, focusing on their mechanisms of action, efficacy against foodborne pathogens, and potential applications in food preservation and health.
Overview of Enterocin Types
Enterocins are classified into several types based on their structure and mode of action. The most studied include this compound A, B, P, and L50. Each type exhibits unique antimicrobial activities and mechanisms that contribute to their effectiveness against a broad spectrum of bacteria.
| This compound | Source | Molecular Weight (Da) | Active Against |
|---|---|---|---|
| This compound A | Enterococcus faecium | 3,000 | Listeria monocytogenes, S. aureus |
| This compound B | Enterococcus faecalis | 3,200 | Clostridium perfringens, E. coli |
| This compound P | Enterococcus faecium | 5,362 | Salmonella spp., MRSA |
| This compound L50 | Enterococcus faecalis | 2,500 | Various Gram-positive bacteria |
Enterocins exert their antimicrobial effects primarily through:
- Membrane Disruption : They disrupt the integrity of bacterial cell membranes, leading to cell lysis. For instance, this compound P causes significant dissipation of the membrane potential () in target bacteria, which correlates with a decrease in intracellular ATP levels .
- Inhibition of Cell Wall Synthesis : Some enterocins interfere with the synthesis of the bacterial cell wall, making it more susceptible to lysis.
- Synergistic Effects : Combinations of different enterocins can enhance antimicrobial activity. Studies have shown that combinations such as EntA-L50A exhibit synergistic effects against Clostridium perfringens .
Efficacy Against Pathogens
Numerous studies have demonstrated the effectiveness of enterocins against foodborne pathogens:
- This compound RM6 : Purified from E. faecalis, it showed a four-log reduction in Listeria monocytogenes within 30 minutes at a concentration of 80 AU/mL in cottage cheese .
- This compound P : In addition to its effects on membrane potential and ATP levels, it has been shown to be effective against various strains of Staphylococcus aureus and Salmonella spp., making it a promising candidate for food preservation .
Case Studies
- This compound E-760 : This bacteriocin was isolated from E. durans and demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Salmonella enterica serovars and Escherichia coli O157:H7 .
- This compound AS-48 : Evaluated for its safety and efficacy in food applications, this this compound has shown significant antimicrobial properties while being resistant to common proteolytic enzymes .
Research Findings
Recent research highlights the increasing interest in utilizing enterocins for food safety:
- A study screening 135 enterococci strains found that 82.5% of those harboring this compound genes exhibited antimicrobial activity against at least one indicator strain .
- The use of enterocins in food preservation has gained traction due to their ability to inhibit pathogenic bacteria without affecting the sensory qualities of food products.
Q & A
Q. What factors influence Enterocin production yield in laboratory settings, and how are they experimentally optimized?
this compound production is influenced by microbial growth phase, initial pH of media, and fermentation conditions. For example, Enterococcus faecalis K2B1 exhibits optimal bacteriocin production during the exponential growth phase (3–17 hours post-inoculation) in MRS broth at pH 5–7 and 37°C . Methodological optimization involves:
- Constructing growth curves to identify active production phases.
- Testing pH gradients (e.g., pH 5 vs. 7) to determine metabolite stability.
- Using ANOVA with tools like SPSS 16.0 to validate significance (α = 5%) of variables .
Q. How is the antimicrobial activity of this compound quantified against target pathogens?
Activity is measured via agar diffusion assays (e.g., inhibitory zone diameter) and broth microdilution for minimum inhibitory concentration (MIC). For example:
- Standardize inoculum density (e.g., 10⁶ CFU/mL) of pathogens like Listeria monocytogenes.
- Compare bacteriocin efficacy against controls (e.g., untreated cultures) using statistical models to account for inter-experimental variability .
Advanced Research Questions
Q. What methodologies are used to assess potential mutagenic or genotoxic risks of this compound variants?
Mutagenicity is evaluated via the Ames test (using Salmonella typhimurium strains) and micronucleus (MN) assays. For this compound AS-48:
- No mutagenicity was observed in Ames tests (mutagenicity index <2 across concentrations up to 5 mg/plate) .
- MN assays showed no significant increase in binucleated cells with micronuclei (BNMN) at tested doses .
- Toxicity thresholds are determined via nuclear division index (NDI) analysis, particularly with metabolic activation (S9 fraction) .
Q. What mechanisms underlie this compound resistance in Gram-positive bacteria, and how are they experimentally validated?
Resistance is often mediated by ATP-binding cassette (ABC) transporters that efflux bacteriocins. Methodologies include:
Q. How can researchers reconcile contradictory data in this compound stability studies across different experimental conditions?
Contradictions (e.g., pH-dependent activity loss) require:
- Replicating experiments under standardized conditions (e.g., temperature, storage duration).
- Statistical meta-analysis to identify confounding variables (e.g., protease contamination in crude extracts).
- Reporting numerical precision aligned with instrument sensitivity (e.g., ±0.1 pH units) to minimize measurement bias .
Q. What strategies are used to synthesize this compound analogs for structure-activity relationship (SAR) studies?
Biomimetic synthesis routes are employed, such as:
- Polyketide synthase engineering to modify this compound’s core scaffold (C₂₂H₂₀O₁₀) .
- Solid-phase peptide synthesis for generating truncated variants with altered lipid-binding domains .
Methodological Standards
Q. How should researchers design statistically robust experiments for this compound efficacy trials?
- Define sample sizes using power analysis (e.g., α = 0.05, β = 0.2) to ensure detectability of minimum inhibitory effects .
- Include positive controls (e.g., nisin) and negative controls (solvent-only treatments) to validate assay specificity .
What frameworks ensure rigorous formulation of this compound-related research questions?
Apply the PICO framework:
- P opulation: Target pathogens (e.g., Staphylococcus aureus).
- I ntervention: this compound dosage gradients.
- C omparison: Commercial preservatives (e.g., potassium sorbate).
- O utcome: Log-reduction in pathogen viability .
Data Reporting and Compliance
Q. What ethical and reporting standards apply to this compound studies involving human-derived strains?
- Disclose strain origins (e.g., clinical vs. food isolates) and obtain institutional biosafety approvals .
- Adhere to CONSORT guidelines for transparent reporting of experimental replicates and outlier exclusion criteria .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
